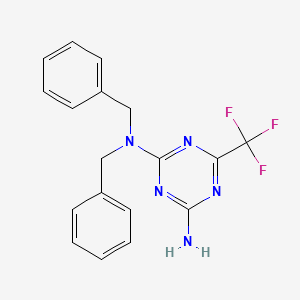

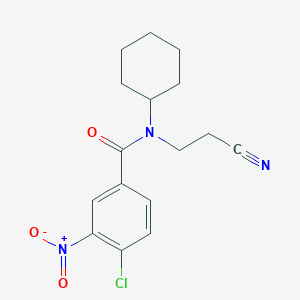

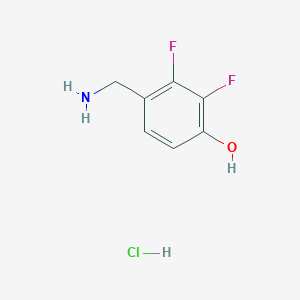

2-(Tert-butyl)-6-nitro-1H-indole

Descripción general

Descripción

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms. It is a type of alkyl group. The presence of the tert-butyl group can significantly influence the properties of the compound, including its reactivity, polarity, and phase behavior .

Synthesis Analysis

Tert-butyl compounds can be synthesized through various methods. One common method is the alkylation of other organic compounds with isobutene or tert-butyl alcohol . The specific synthesis process can vary depending on the structure of the target molecule and the starting materials.Molecular Structure Analysis

The molecular structure of a tert-butyl compound involves a central carbon atom bonded to three other carbon atoms, forming a branched structure. This structure can influence the compound’s physical and chemical properties, such as its boiling point, melting point, and solubility .Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and elimination reactions . The specific reactions and their mechanisms can depend on the structure of the compound and the conditions of the reaction.Physical And Chemical Properties Analysis

Tert-butyl compounds exhibit a range of physical and chemical properties depending on their specific structures. For example, tert-butyl alcohol is a colorless solid that is miscible with water, ethanol, and diethyl ether .Aplicaciones Científicas De Investigación

Catalysis

The tert-butyl group is often used in catalysis. For instance, the synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .

Polymer Science

In polymer science, tert-butyl groups are often used in the synthesis of copolymers. For example, ethylene oxide-co-tert-butyl methacrylate-co-poly (ethylene glycol) benzyl methacrylate (EO-co-BMA-co-bPEO), a statistical copolymer was synthesized via hybrid copolymerization of EO and BMA .

Chemical Production

Tert-butyl alcohol, a related compound, acts as an intermediate in the production of methyl tertiary butyl ether and ethyl tertiary butyl ether by reaction with methanol and ethanol .

Material Science

Introducing tert-butyl branches in the main chain of polymers can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of the polymer, resulting in a low dielectric constant .

Pharmaceutical Development

Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, a related compound, can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances. This suggests that it could have potential applications in the development of new pharmaceuticals.

Mecanismo De Acción

Target of action

The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, tert-butyl groups have been found to interact with proteins such as calmodulin . .

Mode of action

The mode of action refers to how the compound interacts with its target. For instance, the tert-butyl group is known to be a strong, non-nucleophilic base in organic chemistry, readily abstracting acidic protons from substrates . The nitro group might undergo reduction to form amines, which can further react with other compounds.

Biochemical pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, compounds with tert-butyl groups have been found to be involved in biosynthetic and biodegradation pathways .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Without specific studies, it’s difficult to outline the ADME properties of “2-(Tert-butyl)-6-nitro-1H-indole”. Compounds with tert-butyl groups are generally well-absorbed and can be metabolized by various enzymes .

Action environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, certain environmental factors like cooking oil fumes, haze, and cigarette smoke have been found to significantly inhibit the viability of certain cells at higher exposure concentrations .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butyl-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQNCAZGNLRPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)-6-nitro-1H-indole | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)